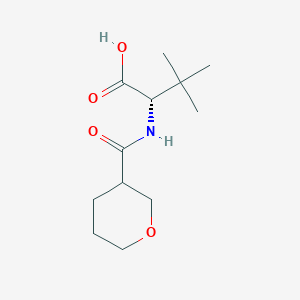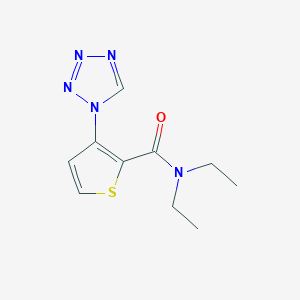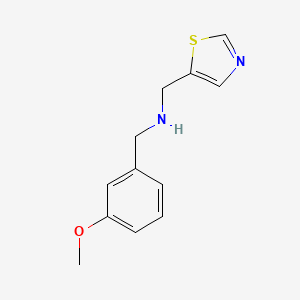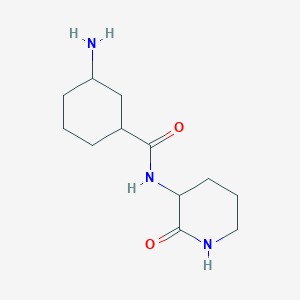
(2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid, also known as DMOB, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. In
Wissenschaftliche Forschungsanwendungen
(2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid has been studied extensively for its potential applications in various scientific fields. In medicine, (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid has been shown to inhibit the growth of cancer cells by blocking the activity of an enzyme called histone deacetylase. This enzyme is involved in the regulation of gene expression, and its inhibition can lead to the activation of genes that suppress the growth and proliferation of cancer cells.
In agriculture, (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid has been shown to increase the yield of crops by enhancing their resistance to environmental stressors such as drought and salt. This is achieved by activating certain genes that are involved in the plant's response to stress.
In materials science, (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid has been used as a building block for the synthesis of novel polymers with unique properties such as self-healing and shape memory.
Wirkmechanismus
The mechanism of action of (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid is related to its ability to inhibit the activity of histone deacetylase. This enzyme is involved in the regulation of gene expression by removing acetyl groups from histone proteins, which are involved in the packaging of DNA in the nucleus. When histone deacetylase is inhibited by (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid, the acetyl groups remain on the histone proteins, leading to changes in the structure of chromatin and the activation of certain genes.
Biochemical and Physiological Effects:
(2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid has been shown to have several biochemical and physiological effects in different systems. In cancer cells, (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In plants, (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid has been shown to activate genes involved in stress response, leading to increased resistance to environmental stressors. In materials science, (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid has been used as a building block for the synthesis of polymers with unique properties such as self-healing and shape memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid in lab experiments is its ability to selectively inhibit the activity of histone deacetylase, making it a useful tool for studying the role of this enzyme in gene regulation. However, one of the limitations of using (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid. In medicine, further studies are needed to investigate its potential as a cancer treatment, including its efficacy in different types of cancer and its safety profile. In agriculture, further studies are needed to optimize its use as a crop enhancer, including its effects on different crops and its compatibility with other agricultural practices. In materials science, further studies are needed to explore the potential of (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid-based polymers for various applications, including biomedical and environmental applications.
Synthesemethoden
(2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid can be synthesized through a multi-step process involving the reaction of different chemical compounds. One of the commonly used methods for synthesizing (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid involves the reaction of ethyl 2-oxocyclopentanecarboxylate with methyl magnesium bromide, followed by the reaction of the resulting compound with oxalyl chloride and ethylamine. This process yields (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid as a white crystalline solid with a melting point of 126-129°C.
Eigenschaften
IUPAC Name |
(2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)9(11(15)16)13-10(14)8-5-4-6-17-7-8/h8-9H,4-7H2,1-3H3,(H,13,14)(H,15,16)/t8?,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTNWZQZZVDAKP-YGPZHTELSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567986.png)

![[2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7568001.png)
![3-[1-(Pyrimidin-4-ylmethylamino)ethyl]phenol](/img/structure/B7568006.png)


![N-[2-(4-sulfamoylphenyl)ethyl]oxane-3-carboxamide](/img/structure/B7568029.png)
![N-cyclopropyl-4-[(1-methyltriazol-4-yl)methylamino]benzamide](/img/structure/B7568055.png)
![N-[(1-methyltriazol-4-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B7568056.png)

![2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B7568059.png)

